4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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Overview
Description
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a hydroxyethyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylene oxide reacts with the benzene sulfonamide in the presence of a Lewis acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. The azide can be introduced via a substitution reaction with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and the cycloaddition reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide.
Reduction: Formation of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinamide or 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-thiol.
Substitution: Various substituted derivatives of the benzene ring.
Scientific Research Applications
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving sulfonamide and tetrazole-containing molecules.
Mechanism of Action
The mechanism of action of 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and receptors involved in signal transduction pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(1-hydroxyethyl)-N-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Lacks the methyl group on the tetrazole ring.
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfinamide: Contains a sulfinamide group instead of a sulfonamide group.
Uniqueness
The presence of both the hydroxyethyl group and the tetrazole ring in 4-(1-hydroxyethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide makes it unique compared to similar compounds. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H13N5O3S |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O3S/c1-7(16)8-3-5-9(6-4-8)19(17,18)13-10-11-14-15(2)12-10/h3-7,16H,1-2H3,(H,12,13) |
InChI Key |
XYMMUXUAJWAKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C)O |
Origin of Product |
United States |
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